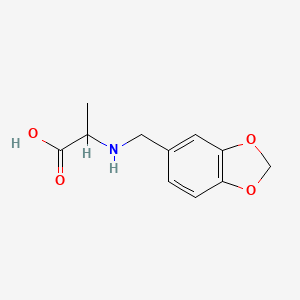
1,1,5,5-Tetramethoxypent-2-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,5,5-Tetramethoxypent-2-ene: is an organic compound with the molecular formula C9H18O4 . It is characterized by the presence of four methoxy groups attached to a pentene backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: 1,1,5,5-Tetramethoxypent-2-ene can be synthesized through the reaction of pent-2-ene with methanol in the presence of an acid catalyst. The reaction typically involves the addition of methoxy groups to the pentene backbone under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and yield. The process would include the careful control of temperature, pressure, and the concentration of reactants to achieve high efficiency and purity.
化学反応の分析
Types of Reactions: 1,1,5,5-Tetramethoxypent-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as or can be used.
Reduction: Reducing agents like or are typically employed.
Substitution: Substitution reactions may involve or under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones , while reduction can produce alcohols .
科学的研究の応用
1,1,5,5-Tetramethoxypent-2-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be utilized in the study of biological pathways and mechanisms due to its reactivity.
Medicine: Research into potential pharmaceutical applications may involve this compound as a precursor or intermediate.
Industry: It finds use in the production of specialty chemicals and materials.
作用機序
The mechanism by which 1,1,5,5-tetramethoxypent-2-ene exerts its effects involves its interaction with specific molecular targets. The methoxy groups play a crucial role in its reactivity, enabling it to participate in various chemical transformations. The pathways involved may include nucleophilic attack on the methoxy groups or electrophilic addition to the double bond.
類似化合物との比較
- 1,1,5,5-Tetramethoxypentane
- 1,1,5,5-Tetramethoxyhex-2-ene
- 1,1,5,5-Tetramethoxybut-2-ene
Comparison: 1,1,5,5-Tetramethoxypent-2-ene is unique due to its specific arrangement of methoxy groups and the presence of a double bond. This structural feature distinguishes it from similar compounds and influences its reactivity and applications. For example, the presence of the double bond in this compound allows for additional reactions such as electrophilic addition , which may not be possible in fully saturated analogs.
特性
CAS番号 |
1116-86-5 |
|---|---|
分子式 |
C9H18O4 |
分子量 |
190.24 g/mol |
IUPAC名 |
1,1,5,5-tetramethoxypent-2-ene |
InChI |
InChI=1S/C9H18O4/c1-10-8(11-2)6-5-7-9(12-3)13-4/h5-6,8-9H,7H2,1-4H3 |
InChIキー |
YWDAOJWNIZFQEI-UHFFFAOYSA-N |
正規SMILES |
COC(CC=CC(OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



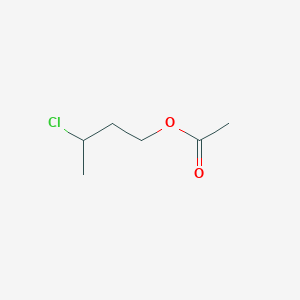
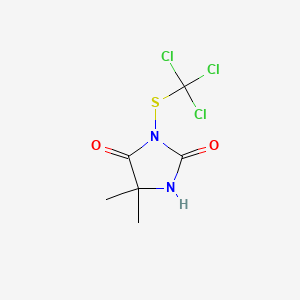
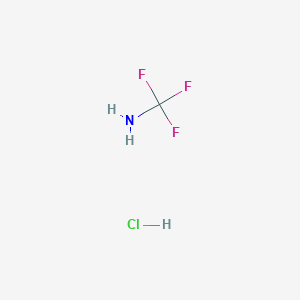
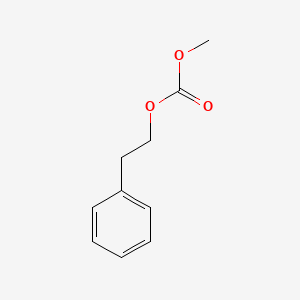

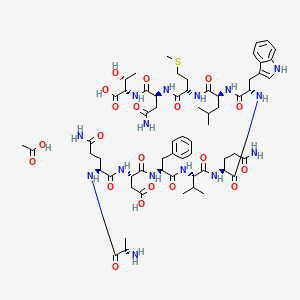
![(Z)-but-2-enedioic acid;[(1R,2R,4R)-2-[2-[3-(4,7-dimethoxy-1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-5-phenyl-2-bicyclo[2.2.2]oct-5-enyl] 2-methylpropanoate](/img/structure/B14751869.png)

![(1S,4S,5S,6R,9S,10R,13S)-5,9-dimethyl-6-[(Z)-2-methylbut-2-enoyl]oxy-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B14751889.png)
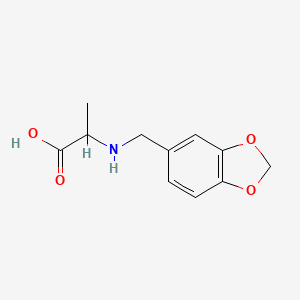

![4,4'-[1,4-Phenylenebis(oxy)]bis(2-nitroaniline)](/img/structure/B14751906.png)
